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Introduction

3-Decanol is a secondary fatty alcohol with the chemical formula C10H220. It is recognized for
its characteristic organoleptic properties, which make it a valuable ingredient in the formulation
of flavor and fragrance compositions. Its scent and taste profile is complex, often described as
a combination of floral, fatty, orange, musty, and mushroom notes.[1][2][3] This multifaceted
profile allows for its use in a variety of applications, from enhancing floral and fruity notes in
perfumes to adding depth and character to savory and sweet food flavors.

These application notes provide a comprehensive overview of the formulation of 3-decanol in
flavor and fragrance compositions, including its physicochemical properties, illustrative
formulations, and detailed experimental protocols for its evaluation.

Physicochemical and Organoleptic Properties of 3-
Decanol

A thorough understanding of the properties of 3-decanol is essential for its effective application
in formulations.
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Property Value Reference
Chemical Formula C10H220 [415]
Molecular Weight 158.28 g/mol [41[5]

CAS Number 1565-81-7 [4][5]
Appearance Colorless to pale yellow liquid [6]

Floral, fatty, orange, musty,

Odor Profile ushroom [11[2][3]
Taste Profile Fatty, floral, mushroom [1]
Boiling Point 211-212 °C at 760 mmHg [6]
Flash Point 86.67 °C (188 °F) [6]

N Soluble in alcohol; sparingly
Solubility _ [6]
soluble in water

FEMA Number 3605 [1]

JECFA Number 295 [1]

Applications in Flavor Compositions

In the flavor industry, 3-decanol is utilized to impart and enhance specific taste profiles. Its
mushroom and fatty notes are particularly useful in creating savory flavors, while its subtle floral
and orange undertones can add complexity to fruit and beverage formulations.

lHlustrative Formulation: Mushroom and Umami Flavor
Base

This example demonstrates the use of 3-decanol in a flavor concentrate designed to provide a
rich mushroom and umami character to soups, sauces, and processed foods.
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Ingredient Concentration (%) Function

1-Octen-3-ol 0.5 Potent mushroom aroma

Adds fatty, earthy, and musty
3-Decanol 0.2 notes, enhancing the overall

mushroom character

2,4-Decadienal 0.1 Fatty, deep-fried aroma
Dimethyl sulfide 0.05 Sulfurous, savory note
L-Glutamic acid 5.0 Umami taste

Disodium inosinate and

1.0 Umami enhancement
guanylate (1+G)
Propylene Glycol 93.15 Solvent
Total 100.0

Applications in Fragrance Compositions

The floral and fatty characteristics of 3-decanol make it a versatile component in fragrance
formulations. It can be used to add a natural, waxy petal-like quality to floral accords,
particularly white florals, and to lend a unique character to citrus and woody fragrances.

lllustrative Formulation: White Floral Fragrance Accord

This example illustrates the role of 3-decanol in a white floral fragrance accord, where it
contributes to the richness and realism of the scent.
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Ingredient Concentration (%) Function
Phenyl Ethyl Alcohol 25.0 Rose, floral
Linalool 15.0 Floral, woody
Hedione® (Methyl ]
] ) 10.0 Jasmine, floral booster
dihydrojasmonate)
Benzyl Acetate 8.0 Fruity, jasmine
Fatty, waxy, floral note to
3-Decanol 1.0 enhance the naturalness of the
white floral character
Indole (10% in DPG) 0.5 Animalic, floral
Ylang Ylang Oil 2.0 Sweet, floral, balsamic
Benzyl Salicylate 5.0 Sweet, floral, balsamic
Galaxolide® (50% in DPG) 10.0 Musk
Dipropylene Glycol (DPG) 23.5 Solvent
Total 100.0

Experimental Protocols
Protocol 1: Sensory Evaluation of 3-Decanol in a Non-
alcoholic Beverage

Objective: To determine the sensory threshold and optimal concentration of 3-decanol in a

model non-alcoholic beverage and to characterize its flavor contribution.

Materials:

o 3-Decanol (food grade)

e Deionized water

e Sucrose
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« Citric acid

e Glass beakers and stirring equipment
o Graduated cylinders and pipettes

e Sensory evaluation booths

o Coded sample cups

o Water for palate cleansing
Methodology:

o Preparation of Base Beverage: Prepare a base beverage solution containing 10% sucrose
and 0.1% citric acid in deionized water.

o Preparation of 3-Decanol Stock Solution: Prepare a 0.1% (w/v) stock solution of 3-decanol
in food-grade ethanol.

o Preparation of Test Samples: Spike the base beverage with the 3-decanol stock solution to
achieve final concentrations of 0.1, 0.5, 1.0, 2.0, and 5.0 ppm. A control sample (0 ppm) with
an equivalent amount of ethanol should also be prepared.

e Sensory Panel:
o Recruit a panel of 15-20 trained sensory assessors.
o Conduct the evaluation in a controlled environment with individual booths.
o Present the samples in a randomized and blind manner.

» Evaluation Procedure:

o Triangle Test: To determine the detection threshold, present panelists with three samples,
two of which are identical and one is different (spiked). Ask panelists to identify the odd
sample.
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o Descriptive Analysis: For supra-threshold concentrations, ask panelists to rate the intensity
of the following attributes on a 9-point scale (1 = not perceptible, 9 = extremely intense):

= Mushroom

» Earthy

= Fatty

» Citrus/Orange

= Floral

» Overall Flavor Intensity

o Data Analysis: Analyze the triangle test data using statistical tables to determine the
significance level. Analyze the descriptive analysis data using analysis of variance (ANOVA)
to identify significant differences in attribute intensities across concentrations.

Sample Preparation

Prepare 3-Decanol Stock Solution

»| Create Test Samples (0, 0.1, 0.5, 1, 2, 5 ppm)

ensory Evaluation Data Analysis

4>{ Descriptive Analysis (Attributes) }—>’ ANOVA of Descriptive Data
L
Recruit Trained Panel | | ’—>

e
Triangle Test (Threshold)

Prepare Base Beverage

1%

Determine Optimal Concentration

——

Statistical Analysis of Triangle Test
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Click to download full resolution via product page

Workflow for Sensory Evaluation of 3-Decanol in a Beverage.

Protocol 2: Gas Chromatography-Olfactometry (GC-O)
Analysis of a Fragrance Containing 3-Decanol

Objective: To identify the odor-active compounds, including 3-decanol, in a fragrance
formulation and to characterize their individual scent contributions.

Materials:
o Fragrance formulation containing 3-decanol

e Gas chromatograph coupled to a mass spectrometer (GC-MS) and an olfactometry port
(GC-0)

o Appropriate GC column (e.g., DB-5ms)

e Helium carrier gas

e Trained sensory assessors for olfactometry
Methodology:

o Sample Preparation: Dilute the fragrance formulation in a suitable solvent (e.g., ethanol) to
an appropriate concentration for GC analysis.

e GC-MS/O Instrumentation:

o Set up the GC with a column effluent split between the MS detector and the olfactometry
port.

o Optimize GC parameters (temperature program, flow rate) to achieve good separation of
the fragrance components.

e GC-O Analysis:

o Atrained assessor sniffs the effluent from the olfactometry port.
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o The assessor records the retention time, odor description, and intensity of each perceived
scent.

o Multiple assessors should perform the analysis to ensure reproducibility.

GC-MS Analysis: Simultaneously with the GC-O analysis, acquire mass spectra of the
eluting compounds.

Data Analysis:
o Correlate the retention times from the GC-O with the peaks in the GC-MS chromatogram.

o ldentify the compounds responsible for the perceived odors by matching their mass
spectra with a library (e.g., NIST) and by comparing their retention indices with known
standards.

o Create an aromagram by plotting the odor intensity versus the retention time to visualize
the most impactful odorants.
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Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis.

Olfactory Signaling Pathway
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The perception of 3-decanol, like any other odorant, is initiated by its interaction with olfactory
receptors in the nasal cavity. This interaction triggers a cascade of intracellular events leading
to the generation of a nerve impulse that is transmitted to the brain for processing.
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Simplified Olfactory Signaling Pathway for Odorant Perception.
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Conclusion

3-Decanol is a versatile ingredient with a unique and complex organoleptic profile that makes it
a valuable tool for flavorists and perfumers. Its ability to impart fatty, floral, and mushroom
notes allows for its use in a wide range of applications. The provided illustrative formulations
and detailed experimental protocols offer a framework for the effective utilization and evaluation
of 3-decanol in the development of new and innovative flavor and fragrance compositions. A
thorough understanding of its properties and sensory effects is key to unlocking its full potential
in creating appealing and memorable consumer products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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